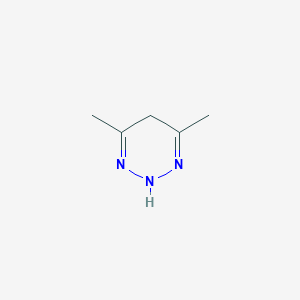
4-Chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)benzamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide group and a hydrazinyl-oxo-phenylprop-enyl moiety. It is often studied for its potential biological activities and its role in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol. The resulting intermediate is then reacted with 3-oxo-1-phenylprop-1-en-2-yl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
4-Chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzamides, hydrazones, and oxides, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-Chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 4-Chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with certain enzymes, inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
類似化合物との比較
Similar Compounds
- 4-Chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)acetamide
- 4-Chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)phenylacetamide
Uniqueness
4-Chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both hydrazinyl and oxo groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
特性
| 76102-47-1 | |
分子式 |
C16H14ClN3O2 |
分子量 |
315.75 g/mol |
IUPAC名 |
4-chloro-N-(3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl)benzamide |
InChI |
InChI=1S/C16H14ClN3O2/c17-13-8-6-12(7-9-13)15(21)19-14(16(22)20-18)10-11-4-2-1-3-5-11/h1-10H,18H2,(H,19,21)(H,20,22) |
InChIキー |
WMMNJXDUADQXNF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=C(C(=O)NN)NC(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3-Methylphenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14434277.png)





![[(2-Methylpropyl)amino]methanol](/img/structure/B14434352.png)

